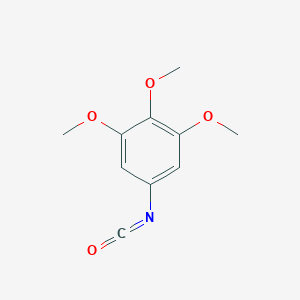

3,4,5-Trimethoxyphenyl isocyanate

Description

Overview of Isocyanate Functional Group Reactivity in Organic Synthesis

The isocyanate functional group, with the chemical formula R−N=C=O, is a highly reactive moiety in organic chemistry. nih.govgeorganics.sk Its reactivity stems from the electrophilic nature of the central carbon atom, which is bonded to two electronegative atoms, nitrogen and oxygen. google.com This makes isocyanates susceptible to attack by a wide range of nucleophiles. nih.govthermofisher.com

The primary reactions of isocyanates involve the addition of compounds containing an active hydrogen atom. For instance, isocyanates react readily with alcohols to form urethanes, with amines to yield ureas, and with water to produce an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide. nih.govthermofisher.com The reaction with water is notably utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. nih.gov The relative reactivity of nucleophiles towards isocyanates generally follows the order of primary amines being the most reactive, followed by alcohols and other amines. orgsyn.org This predictable reactivity allows for selective transformations in complex molecular settings. Isocyanates can also undergo cyclization and rearrangement reactions, further expanding their synthetic utility. nih.gov

The synthesis of isocyanates is commonly achieved through the phosgenation of primary amines, a process that involves reacting the amine with phosgene (B1210022) or a safer equivalent like triphosgene (B27547). nih.govthermofisher.comnih.gov Alternative, non-phosgene routes, such as the Curtius, Hofmann, or Lossen rearrangements, and methods involving the thermal decomposition of carbamates, are also employed, reflecting a move towards greener and safer chemical processes. nih.govnih.gov

Table 1: General Reactivity of Isocyanates with Common Nucleophiles

| Nucleophile | Reactant | Product | Bond Formed |

|---|---|---|---|

| Alcohol | R'-OH | R-NH-CO-OR' | Urethane (B1682113) |

| Amine | R'-NH₂ | R-NH-CO-NH-R' | Urea (B33335) |

| Water | H₂O | R-NH₂ + CO₂ | Amine + Carbon Dioxide |

| Carboxylic Acid | R'-COOH | R-NH-CO-R' + CO₂ | Amide + Carbon Dioxide |

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Chemical Research

The 3,4,5-trimethoxyphenyl (TMP) group is a significant pharmacophore in medicinal chemistry and drug design. fishersci.canih.gov This structural motif is a key component in a variety of biologically active molecules, most notably as an inhibitor of tubulin polymerization. fishersci.cagoogle.com By binding to the colchicine (B1669291) binding site on tubulin, compounds containing the TMP moiety can disrupt the formation of microtubules, which are essential for cell division, making them potent antimitotic agents. fishersci.ca

The presence of the three methoxy (B1213986) groups on the phenyl ring is crucial for the biological activity of these compounds. They play a vital role in establishing the necessary molecular conformation for high-affinity binding to the target protein. nih.govgoogle.com Research has shown that modifications to the TMP moiety in many colchicine binding site inhibitors often lead to a decrease in their antiproliferative potency. google.com Beyond its role in anticancer research, the 3,4,5-trimethoxyphenyl scaffold is also found in derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), which have been investigated for a range of biological activities. nih.gov

Historical Context of 3,4,5-Trimethoxyphenyl Isocyanate in Synthetic Chemistry

While the general history of isocyanate chemistry dates back to the 19th century, with the development of polyurethanes beginning in the 1930s, the specific historical timeline for this compound is less distinctly documented in dedicated historical accounts. chemicalbook.com Its emergence is intrinsically linked to the broader development of isocyanate synthesis methods and the growing interest in the 3,4,5-trimethoxyphenyl scaffold as a valuable component in organic synthesis, particularly for pharmaceutical applications.

The compound, identified by its CAS number 1016-19-9, is commercially available from various chemical suppliers, indicating its established use as a research chemical and building block. georganics.sknih.gov Its synthesis would typically follow established routes for isocyanate formation, such as the reaction of 3,4,5-trimethoxyaniline (B125895) with phosgene or a phosgene equivalent. The precursor, 3,4,5-trimethoxyaniline, can be prepared from 3,4,5-trimethoxybenzoic acid. The utility of this compound in synthesis is primarily as a reagent to introduce the 3,4,5-trimethoxyphenylurea or related functionalities into a target molecule, leveraging the well-understood reactivity of the isocyanate group.

Scope and Limitations of Current Research on this compound

The current scope of research involving this compound is largely centered on its application as a synthon in the preparation of more complex molecules, especially those with potential biological activity. georganics.sk Its use allows for the direct incorporation of the 3,4,5-trimethoxyphenyl moiety, which is a known pharmacophore. fishersci.ca

However, there are several limitations and gaps in the current body of research. A significant portion of the available literature focuses on isocyanate chemistry in general or the significance of the TMP moiety in various derivatives, rather than on an in-depth study of this compound itself. There is a lack of comprehensive studies on the specific reaction kinetics, and the full range of its synthetic applications may not yet be fully explored.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1016-19-9 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁NO₄ | sigmaaldrich.com |

| Molecular Weight | 209.20 g/mol | sigmaaldrich.com |

| Melting Point | 42-45 °C | sigmaaldrich.com |

| Appearance | White to cream crystalline powder/solid | nih.gov |

| IUPAC Name | 5-isocyanato-1,2,3-trimethoxybenzene |

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJXWPHZDBIHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333714 | |

| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-19-9 | |

| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trimethoxyphenyl Isocyanate and Its Derivatives

Phosgenation and Non-Phosgenation Routes to 3,4,5-Trimethoxyphenyl Isocyanate

The synthesis of aryl isocyanates, such as this compound, has historically been dominated by methods involving phosgene (B1210022), a highly toxic and corrosive gas. acs.orgnih.gov However, significant research efforts have been directed towards developing safer, phosgene-free alternatives. nih.govgoogle.com

Phosgene-Based Synthesis from Corresponding Amines

The conventional and most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). acs.orggoogle.com This process, known as phosgenation, typically involves the reaction of 3,4,5-trimethoxyaniline (B125895) with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to yield the desired isocyanate and hydrogen chloride (HCl). google.com

This method can be categorized into liquid-phase and gas-phase processes. nih.gov Liquid-phase phosgenation can be further divided into salt phosgenation, where the amine is first converted to its hydrochloride or carbonate salt, and direct phosgenation. acs.orgnih.gov The direct phosgene method is often employed for amines with high boiling points and is a cornerstone of large-scale isocyanate production. acs.orgnih.gov

Triphosgene-Mediated Synthesis

As a safer alternative to gaseous phosgene, solid triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), has gained widespread use in organic synthesis. nih.govwikipedia.org Triphosgene acts as a phosgene equivalent, decomposing to generate phosgene in situ. nih.govcommonorganicchemistry.com The reaction of an amine, such as 3,4,5-trimethoxyaniline, with triphosgene provides a convenient route to the corresponding isocyanate. nih.govrsc.org

The general procedure involves adding a solution of the amine to a stirred solution of triphosgene in a suitable solvent like dichloromethane (B109758) (DCM). rsc.org The reaction is often carried out at low temperatures, followed by the addition of a base, such as triethylamine, to neutralize the generated HCl. rsc.org This method is advantageous as triphosgene is a stable, crystalline solid that is easier and safer to handle than phosgene gas. nih.gov

A typical protocol for synthesizing amino acid ester isocyanates using triphosgene involves cooling a biphasic mixture of the amino acid ester hydrochloride in a solvent like methylene (B1212753) chloride and aqueous sodium bicarbonate, followed by the addition of triphosgene. orgsyn.org This mild approach can be adapted for the synthesis of various isocyanates. orgsyn.org

Oxalyl Chloride Methods

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the synthesis of isocyanates from primary amines or their hydrochloride salts. dtic.milgoogle.com The reaction typically involves heating the amine or its salt with an excess of oxalyl chloride in a high-boiling point solvent, such as o-dichlorobenzene, at temperatures ranging from 80°C to 180°C. dtic.milgoogle.com The reaction proceeds through the formation of an intermediate oxamyl (B33474) chloride, which then thermally decomposes to the isocyanate, carbon monoxide, and HCl. google.com

This method has been shown to be a one-step process with reaction times of approximately 0.5 to 2 hours. google.com The use of the amine hydrochloride salt can lead to the formation of a colloidal suspension of microcrystalline particles, which then reacts with the oxalyl chloride. google.com Furthermore, the reaction of amides with oxalyl chloride can also yield acyl isocyanates. acs.orgacs.org

Alternative Carbonylation Approaches

In the quest for greener and safer synthetic routes, several non-phosgene carbonylation methods have been developed. These methods avoid the direct use of phosgene and often utilize alternative carbonyl sources. nih.govionike.com

Key phosgene-free strategies include:

Reductive Carbonylation of Nitro Compounds: This approach involves the direct reaction of a nitro compound, such as 3,4,5-trimethoxyphenylnitrobenzene, with carbon monoxide (CO) in the presence of a catalyst to form the isocyanate. acs.orgresearchgate.netdigitellinc.com Palladium-based catalysts are often employed in this transformation. researchgate.netorganic-chemistry.org

Oxidative Carbonylation of Amines: In this method, the corresponding amine is reacted with CO and an oxidizing agent. nih.govresearchgate.net This process can also be catalyzed by transition metal complexes. researchgate.net

Dimethyl Carbonate Method: This route utilizes dimethyl carbonate as a less hazardous carbonyl source. acs.orgnih.gov The reaction typically proceeds through a carbamate (B1207046) intermediate which is then thermally decomposed to the isocyanate. nih.gov

Urea (B33335) Method: This process uses urea as a cost-effective and green carbonyl source to react with amines and alcohols to form carbamates, which are subsequently decomposed to isocyanates. nih.gov

Staudinger–Aza-Wittig Reaction: This reaction involves the use of carbon dioxide (CO₂) as a C1 source. An azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane, which then reacts with CO₂ to produce the isocyanate. beilstein-journals.orgnih.gov

These alternative methods often focus on the synthesis of a carbamate precursor, which is then thermally decomposed to yield the final isocyanate product. nih.govmuctr.ru

Synthesis of Urea Derivatives from this compound

Urea derivatives are a significant class of compounds with applications in pharmaceuticals and materials science. researchgate.netasianpubs.org The reaction of isocyanates with amines is a primary and straightforward method for their synthesis. commonorganicchemistry.comasianpubs.org

Hydroamination Reactions with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N',N'-trisubstituted ureas, respectively. This reaction is a type of hydroamination, where an N-H bond adds across the C=N double bond of the isocyanate. nih.gov

The general procedure involves mixing the isocyanate with the amine in a suitable solvent such as acetone (B3395972) or dichloromethane at room temperature. commonorganicchemistry.comasianpubs.org The reaction is typically exothermic and proceeds readily without the need for a catalyst or base. commonorganicchemistry.com The resulting urea often precipitates from the reaction mixture and can be isolated by simple filtration. asianpubs.org

For instance, the synthesis of diaryl urea derivatives, analogous to the drug sorafenib, involves the coupling of an aryl amine with an aryl isocyanate in acetone at room temperature. asianpubs.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the product is usually obtained in good yield and purity after filtration and drying. asianpubs.org

Table 1: Summary of Synthetic Routes to this compound

| Method | Reagent(s) | Key Features |

|---|---|---|

| Phosgenation | 3,4,5-trimethoxyaniline, Phosgene (COCl₂) | Traditional industrial method; high-yielding but uses highly toxic gas. acs.orggoogle.com |

| Triphosgene-Mediated | 3,4,5-trimethoxyaniline, Triphosgene | Safer, solid phosgene equivalent; mild reaction conditions. nih.govrsc.org |

| Oxalyl Chloride | 3,4,5-trimethoxyaniline, Oxalyl Chloride | One-step process in high-boiling solvents. dtic.milgoogle.com |

| Alternative Carbonylation | Nitro compounds/amines, CO/alternative C1 sources | Phosgene-free; often involves carbamate intermediates; greener approach. nih.govresearchgate.net |

Formation of Biuret (B89757) and Polyurea Structures

The reaction of isocyanates can extend beyond simple urea formation to create more complex structures like biurets and polyureas. researchgate.netresearchgate.net

Biuret Formation: A biuret contains two amide groups bonded to a central nitrogen atom. It is formed when a urea compound reacts with another isocyanate molecule. researchgate.net This can occur when an excess of isocyanate is used in the reaction with an amine. researchgate.net For example, reacting diphenylamine (B1679370) with phenyl isocyanate in a 1:5 ratio using an iron catalyst yields the biuret as the major product. acs.orgresearchgate.net

Polyurea Formation: Polyureas are polymers containing repeating urea linkages. They are typically synthesized through the reaction of a diisocyanate with a diamine. researchgate.net The reaction of water with an excess of a diisocyanate can also lead to the formation of polyurea, alongside the evolution of carbon dioxide. google.com This process involves the initial formation of a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. The newly formed amine then reacts with another isocyanate group to form a urea linkage. google.com

Synthesis of this compound-Containing Thiazole-Urea Derivatives

Derivatives of this compound have been incorporated into more complex molecular scaffolds, such as those containing thiazole (B1198619) and urea functionalities. For instance, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) can be synthesized from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one and thiourea (B124793). nih.gov This amine can then be reacted with other molecules to introduce the urea linkage. While direct reaction with this compound is not explicitly detailed, the synthesis of various N-(pyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives has been reported, showcasing the utility of the 3,4,5-trimethoxyphenyl-thiazole moiety in constructing larger, functional molecules. nih.govnih.govmdpi.com

Carbamic Acid and Carbamate Formation via Reaction with Hydroxyl Compounds

The reaction of isocyanates with hydroxyl-containing compounds, such as alcohols and phenols, is a cornerstone of polyurethane chemistry, leading to the formation of carbamates (urethanes). kuleuven.be

Reaction with Alcohols: Urethane (B1682113) Linkage Formation

The addition of an alcohol to an isocyanate results in the formation of a urethane linkage. kuleuven.beresearchgate.net This reaction is of immense industrial importance for the production of polyurethane polymers from diisocyanates and polyols. mdpi.comresearchgate.net The mechanism of this reaction has been studied extensively and can be influenced by factors such as the solvent, the presence of catalysts, and the concentration of the reactants. kuleuven.bemdpi.com

Kinetic studies have shown that the reaction can involve multimolecular alcohol clusters, with alcohol trimers or higher polymers being more reactive than monomers or dimers, especially for bulky alcohols. kuleuven.be The reaction is often catalyzed by both the alcohol reactant and the urethane product. mdpi.com The experimental activation energies for the reaction of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. mdpi.com In the presence of excess isocyanate, allophanates can be formed as intermediates, which then decompose to the urethane and isocyanate. mdpi.comresearchgate.netnih.gov

Reaction with Phenols

Phenols, being more acidic than alcohols, also react with isocyanates to form carbamates. The mechanism of the base-catalyzed reaction of phenols with isocyanates is proposed to proceed through the formation of a phenoxide anion, which then acts as the nucleophile attacking the isocyanate. rsc.org The reactivity in this case increases with the acidity of the phenol (B47542). rsc.org 3,4,5-Trimethoxyphenol is a specific phenol that could undergo this reaction. nist.govnih.govnist.gov

Reaction with Water and Carbon Dioxide Evolution

Isocyanates, including this compound, exhibit reactivity towards water. This reaction leads to the formation of an amine and the evolution of carbon dioxide gas. doxuchem.comnoaa.gov The isocyanate group (-NCO) reacts with water to yield a carbamic acid intermediate, which is unstable and subsequently decomposes to form the corresponding amine and carbon dioxide. doxuchem.comyoutube.com This reaction is generally exothermic. doxuchem.com The generation of CO2 is a key principle in the production of polyurethane foams, where it acts as a blowing agent. youtube.com

The general reaction can be summarized as follows: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

This reactivity necessitates that isocyanates are stored in dry conditions to prevent degradation and unintended reactions.

Cyclization Reactions and Polymerization Pathways

This compound can undergo cyclization and polymerization reactions, which are characteristic of isocyanates. These reactions are crucial for the synthesis of various polymers and cyclic compounds.

Isocyanates can undergo cyclotrimerization to form isocyanurates, which are six-membered rings containing three nitrogen and three carbon atoms (1,3,5-triazine-2,4,6-triones). tue.nlutwente.nl This reaction is typically catalyzed by various compounds, including Lewis bases and metal-containing catalysts. tue.nl The resulting isocyanurate rings enhance the thermal stability and mechanical properties of polymers. youtube.comtue.nl The trimerization of isocyanates is a stepwise addition reaction that forms a well-defined trifunctional crosslinking unit. utwente.nl Studies on phenyl isocyanate have shown that the catalytic activity for cyclotrimerization decreases in the order of quaternary ammonium (B1175870) salts > organic acid salts > tertiary amines. researchgate.net

While not a direct polymerization of the isocyanate itself, isocyanates can initiate the ring-opening polymerization of other monomers. This process is relevant in the broader context of polymer synthesis where isocyanates are used. For instance, isocyanates are key components in the formation of polyurethanes through their reaction with polyols, a type of step-growth polymerization. youtube.com The isocyanate group reacts with the hydroxyl groups of the polyol to form urethane linkages, building the polymer chain. youtube.com

Synthesis of Heterocyclic Compounds Incorporating the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a significant pharmacophore found in various biologically active molecules. The reactivity of this compound allows for its incorporation into a variety of heterocyclic structures.

The synthesis of pyrrolidone and pyrrole (B145914) derivatives can be achieved through various synthetic routes. While direct reactions involving this compound for the formation of the pyrrolidone or pyrrole ring are not extensively detailed in the provided context, the isocyanate can be used to introduce the 3,4,5-trimethoxyphenyl moiety onto a pre-existing heterocyclic scaffold. For instance, multicomponent reactions involving isocyanides can lead to the formation of complex polycyclic systems that can include pyrrolidine (B122466) rings. beilstein-journals.org General methods for synthesizing pyrrolidine derivatives include 1,3-dipolar cycloaddition reactions and the cyclization of appropriately functionalized precursors. google.com

The 3,4,5-trimethoxyphenyl moiety can be incorporated into thiadiazole and oxadiazole rings. A common synthetic strategy involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. luxembourg-bio.comtsijournals.com This intermediate can then be cyclized to form a 1,3,4-thiadiazole (B1197879) or a 1,3,4-oxadiazole. tsijournals.comorganic-chemistry.org For example, treatment of the thiosemicarbazide with sulfuric acid can yield the thiadiazole derivative, while reaction with iodine can lead to the oxadiazole. tsijournals.com Another approach involves the cyclodesulfurization of thiosemicarbazides using coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to produce 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com These heterocyclic systems are of interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov

Thiazole Derivatives

The synthesis of thiazole rings incorporating the 3,4,5-trimethoxyphenyl group is a significant area of research. A primary method for creating these structures is a variation of the Hantzsch thiazole synthesis.

A common synthetic route begins with the bromination of 3,4,5-trimethoxy acetophenone (B1666503) to produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1). mdpi.com This α-haloketone is a key intermediate. The subsequent reaction involves the cyclocondensation of this intermediate with thiourea in refluxing ethanol (B145695). mdpi.comresearchgate.net This step efficiently constructs the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (2) core. mdpi.com

From this primary amine, further derivatization is possible. For instance, reacting compound 2 with 4,6-dichloro-2-methylpyrimidine (B42779) using a base like sodium hydride in tetrahydrofuran (B95107) (THF) yields the key intermediate N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (3). mdpi.com This intermediate serves as a scaffold for introducing a variety of substituents through nucleophilic substitution reactions. By reacting it with different substituted amines in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, a library of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines can be generated. researchgate.net

The table below showcases a selection of synthesized thiazole-pyrimidine derivatives.

| Compound | Substituent Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | 4-Ethylpiperazin-1-yl | 92% | 183–184 |

| 4b | 4-(Pyrimidin-2-yl)piperazin-1-yl | 61% | 223–224 |

| 4c | 4-(4-Methoxyphenyl)piperazin-1-yl | 30% | 216–217 |

Data sourced from Medicina (Kaunas), 2023. mdpi.com

Pyrazole (B372694) Derivatives

The synthesis of pyrazole and pyrazoline derivatives bearing the 3,4,5-trimethoxyphenyl moiety often proceeds through a chalcone (B49325) intermediate. The general strategy involves the Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with an appropriate ketone, such as 1-(4-nitrophenyl)ethanone, to form a chalcone, for example, (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. derpharmachemica.com

This α,β-unsaturated ketone is then cyclized with a hydrazine (B178648) derivative to form the pyrazoline ring. derpharmachemica.comresearchgate.net For instance, reacting the chalcone with hydrazine hydrate (B1144303) in ethanol yields the corresponding 4,5-dihydro-1H-pyrazole derivative. derpharmachemica.com If substituted hydrazines (e.g., substituted phenyl hydrazine) are used, this leads to the formation of 1-N-substituted pyrazolines. derpharmachemica.com

A specific example is the synthesis of 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, which can be further functionalized. derpharmachemica.com Another study describes reacting chalcones with hydrazine hydrate to produce 1-(3,4,5-trimethoxyphenyl)-3-(2,4-dimethoxyphenyl)dihydropyrazole, with the structure confirmed by IR, NMR, and mass spectrometry. researchgate.net

The table below presents examples of synthesized pyrazoline derivatives starting from a common precursor.

| Compound | Description | Synthetic Method |

|---|---|---|

| 3a | 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Condensation of chalcone with 80% hydrazine hydrate in ethanol. derpharmachemica.com |

| 4a-e | 3-(4-nitrophenyl)-1-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Refluxing compound 3a with substituted phenyl hydrazine in absolute ethanol. derpharmachemica.com |

| 5a-e | 3-(4-nitrophenyl)-N-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Reaction of pyrazoline derivative with substituted phenyl isothiocyanates. derpharmachemica.com |

Data sourced from Der Pharma Chemica, 2016. derpharmachemica.com

Spirooxindoles, Quinazolines, and Other Fused Systems

Spirooxindoles: The synthesis of spirooxindoles, which are characterized by a spiro-fused oxindole (B195798) core, can be achieved through multicomponent reactions, notably the 1,3-dipolar cycloaddition. beilstein-journals.orgarkat-usa.org A common method involves the in-situ generation of an azomethine ylide from the reaction of isatin (B1672199) and an amino acid, such as sarcosine (B1681465) or octahydroindole-2-carboxylic acid. arkat-usa.orgnih.gov This ylide then reacts with a dipolarophile to construct the spiro-pyrrolidine ring system. nih.govresearchgate.net

In a relevant example, a chalcone bearing a 3,4,5-trimethoxyphenyl group, specifically 5-(3,4,5-trimethoxy)phenylmethylene-6,7-dihydro-1-benzothiophen-4(5H)-one, was used as the dipolarophile. Its reaction with the azomethine ylide generated from isatin and sarcosine in refluxing methanol (B129727) yielded a novel dispiro[1-benzothiophene-5,3′-pyrrolidine-2′,3′′-indole] derivative. arkat-usa.org This demonstrates a pathway to incorporate the trimethoxyphenyl moiety into complex spiro-fused heterocyclic scaffolds. arkat-usa.org

Quinazolines: Quinazolinone derivatives can be synthesized through various routes. One relevant method involves the reaction of an anthranilate with an aryl isocyanate. google.com This pathway is pertinent as it provides a direct application for this compound. The process begins with the reaction of an anthranilate ester with an aryl isocyanate (R¹-N=C=O) in an aprotic solvent. google.com This forms an N-arylcarbamoylanthranilate intermediate. google.com Subsequent cyclization of this intermediate, promoted by a strong base such as an alkali metal alcoholate or hydride, yields the quinazoline-2,4-dione ring system. google.com While the specific use of this compound was not detailed in the provided source, this established methodology represents a viable and direct synthetic strategy for its incorporation into a quinazoline (B50416) framework.

Other methods for synthesizing quinazolinones often start from anthranilic acid or its derivatives. nih.gov For example, 2-aminobenzamides can be reacted with various aldehydes at high temperatures to yield quinazolin-4(3H)-ones. nih.gov

Stereospecific Synthesis of 3,4,5-Trimethoxyphenyl-Substituted Cyclopropylamines

The stereospecific synthesis of cis- and trans-2-(3,4,5-trimethoxyphenyl)-cyclopropylamines has been accomplished through distinct synthetic sequences tailored for each isomer. cdnsciencepub.com The stereochemistry of these mescaline analogs is critical for studying their interaction with biological receptors. cdnsciencepub.com

Synthesis of the trans-Isomer: The synthesis begins with 3,4,5-trimethoxybenzaldehyde. cdnsciencepub.com A condensation reaction with malonic acid in pyridine (B92270) with a piperidine (B6355638) catalyst yields trans-3,4,5-trimethoxycinnamic acid. cdnsciencepub.com The subsequent steps to form the cyclopropylamine (B47189) from this trans-cinnamic acid intermediate follow established chemical transformations.

Synthesis of the cis-Isomer: A unique synthetic route was required for the cis-isomer because standard intermediates were either unreactive or prone to epimerization. cdnsciencepub.com The key starting material for the cis pathway is cis-3,4,5-trimethoxycinnamic acid, which is produced by UV irradiation of the trans-isomer. cdnsciencepub.com The two isomers are separated by fractional precipitation. cdnsciencepub.com This cis-cinnamic acid is then carried through a series of transformations to create the final cis-2-(3,4,5-trimethoxyphenyl)-cyclopropylamine, including reduction with lithium aluminum hydride. cdnsciencepub.com The differences in the infrared and NMR spectra of the key cis- and trans-cyclopropanecarboxylic acid intermediates were noted, attributed to electronic factors arising from the fixed stereochemistry of the functional groups. cdnsciencepub.com

Reaction Mechanisms and Kinetics of 3,4,5 Trimethoxyphenyl Isocyanate Transformations

Fundamental Mechanisms of Isocyanate Reactions with Hydrogen-Acidic Compounds

The base-catalyzed addition of hydrogen-acidic compounds (HX), such as alcohols, phenols, and amines, to isocyanates can proceed through three primary mechanisms, the prevalence of which depends on the acidity and nucleophilicity of the HX compound and the strength of the base catalyst. rsc.org

This mechanism is favored for acidic, less nucleophilic HX compounds like phenols and acidic alcohols. rsc.org The base catalyst deprotonates the HX compound to form a highly nucleophilic anion (X⁻), which then attacks the electrophilic carbon of the isocyanate. rsc.org This pathway is not significantly affected by steric hindrance from the catalyst. rsc.org In the case of strongly acidic phenols, the reactivity of HX increases with decreasing acidity. rsc.org The anionic mechanism is also central to the cyclotrimerization of aromatic isocyanates, where a nucleophilic anionic catalyst initiates a stepwise addition to three isocyanate molecules to form an isocyanurate. acs.org

For HX compounds of moderate acidity, such as common alcohols, a concerted mechanism is more likely. rsc.org In this single-step reaction, the proton transfer to the base and the nucleophilic addition to the isocyanate occur simultaneously. rsc.org This mechanism is susceptible to steric hindrance from both the HX compound and the catalyst. rsc.org Theoretical studies on the alcoholysis of isocyanates suggest that the reaction can involve two or three alcohol molecules, with one acting as a nucleophile and the others facilitating proton transfer in a cyclic transition state. researchgate.netacs.org

Less acidic but more strongly nucleophilic HX compounds, such as aromatic amines, typically react via direct addition to the isocyanate. rsc.org This is followed by a base-catalyzed proton transfer from the resulting adduct. rsc.org Similar to Mechanism II, this pathway is also sensitive to steric hindrance. rsc.org The reactivity of the HX compound in this mechanism increases with its basicity. rsc.org The generally accepted mechanism for the reaction of isocyanates with nucleophiles like amines, alcohols, or thiols involves an initial nucleophilic attack followed by proton transfer. rsc.orgnih.gov

Kinetic Studies of 3,4,5-Trimethoxyphenyl Isocyanate Reactions

Kinetic investigations of isocyanate reactions reveal that the rate is significantly influenced by the nature of the reactants and the presence of catalysts. The reaction of isocyanates with amines to form ureas is typically very fast and often does not require catalysis. poliuretanos.netumn.edu In contrast, the reaction with alcohols to form urethanes is more moderate and is commonly catalyzed by bases like tertiary amines or organometallic compounds. poliuretanos.net

The formation of carbamates, allophanates, and isocyanurates from the reaction of organic isocyanates with alcohols and phenols is a consecutive reaction series. rsc.org The distribution of the final products is highly dependent on the initial ratio of isocyanate to the hydrogen-acidic compound (I:HX) and the type of catalyst used. rsc.org At an equimolar ratio, the carbamate (B1207046) is the predominant product, especially in the presence of catalysts like tin carboxylates or common tertiary amines. rsc.org

The table below illustrates the effect of different catalysts on the product distribution in isocyanate reactions.

| Catalyst Type | Predominant Product at Equimolar I:HX Ratio | Predominant Product at High I:HX Ratio | Relative Rate Constants |

|---|---|---|---|

| Tin carboxylates, Tertiary amines (e.g., DABCO) | Carbamate | Carbamate, Allophanate (B1242929) | k₁ > k₂ and k₃ |

| Aminals, Aminoalcohols, Amidines, Carboxylate/Phenolate/Alkoxide anions | Isocyanurate | Isocyanurate | k₁ < k₂ ≈ k₃ |

Table 1: Influence of Catalyst Type on Product Formation in Isocyanate Reactions. k₁, k₂, and k₃ represent the rate constants for carbamate, allophanate, and isocyanurate formation, respectively. Data sourced from rsc.org.

Influence of Catalysts on Reaction Selectivity and Rate

Catalysts play a crucial role in controlling both the rate and selectivity of isocyanate reactions. wernerblank.com Base catalysts are particularly effective. rsc.org Tertiary amines, for instance, can activate alcohol molecules, accelerating their direct addition to isocyanates. researchgate.net The catalytic activity of amines in urethane (B1682113) formation is related to their proton affinity. mdpi.com

Different catalysts can favor different reaction pathways. For example, in the consecutive reactions of isocyanates, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) favor carbamate formation over allophanate and isocyanurate formation. rsc.org Conversely, catalysts such as aminals, aminoalcohols, and various anionic species predominantly lead to the formation of isocyanurates. rsc.org This selectivity is attributed to the different catalytic mechanisms; tertiary amines often operate through a concerted termolecular mechanism, while anionic catalysts proceed via a stepwise anionic pathway. rsc.org

Organotin compounds, while effective, are often not selective and can catalyze side reactions. wernerblank.com Research into non-tin catalysts, such as zirconium chelates, has shown promise in selectively catalyzing the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com The choice of catalyst is also critical in the trimerization of diisocyanates to produce polyisocyanurates, with catalysts like oligomeric Mannich bases showing enhanced selectivity. researchgate.net

Computational Chemistry Approaches to Elucidating Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for exploring the complex reaction pathways of isocyanates. mdpi.comarxiv.org These methods allow for the detailed investigation of potential energy surfaces, helping to identify intermediates and transition states for various reaction mechanisms. arxiv.org

DFT calculations have been used to study the catalytic effect of nitrogen-containing catalysts on urethane formation, confirming a significant decrease in the reaction barrier height in the presence of a catalyst. mdpi.com These studies have helped to propose detailed, multi-step reaction mechanisms, often involving the initial formation of a complex between the alcohol and the catalyst, followed by the addition of the isocyanate and subsequent proton transfer. mdpi.com

Computational studies have also shed light on the mechanisms of cycloaddition reactions involving isocyanates, indicating that both concerted and stepwise pathways can be operative depending on the solvent polarity. acs.org For instance, in the reaction of nitrones with isocyanates, concerted mechanisms are favored in apolar solvents, while stepwise mechanisms are preferred in polar solvents. acs.org Furthermore, theoretical models have been employed to understand the alcoholysis of isocyanates, suggesting the participation of multiple alcohol molecules in the reaction, which supports a multimolecular mechanism. acs.org These computational approaches provide insights that are often difficult to obtain through experimental means alone and are crucial for the rational design of catalysts and reaction conditions.

Advanced Characterization and Spectroscopic Analysis of 3,4,5 Trimethoxyphenyl Isocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including derivatives of 3,4,5-trimethoxyphenyl isocyanate. mdpi.comresearchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uklibretexts.org

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for characterizing derivatives of this compound. mdpi.com The chemical shifts, signal multiplicities, and integration of the proton signals provide a wealth of information about the molecular structure.

In derivatives of this compound, the aromatic protons of the trimethoxyphenyl ring typically appear as a singlet in the aromatic region of the spectrum, a consequence of their chemical equivalence. The methoxy (B1213986) groups (OCH₃) at the 3, 4, and 5 positions of the phenyl ring also give rise to characteristic signals. For instance, in certain derivatives, the two methoxy groups at the 3 and 5 positions are equivalent and produce a single signal, while the methoxy group at the 4-position gives a separate signal. nih.gov

For example, in the ¹H NMR spectrum of 7-Cyano-N-phenyl-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide, the two protons on the 2'' and 6'' positions of the trimethoxyphenyl ring appear as a singlet at δ 6.99 ppm. The nine protons of the three methoxy groups appear as two singlets, one at δ 3.79 ppm (6H, for the two OCH₃ at C-3'' and C-5'') and another at δ 3.89 ppm (3H, for the OCH₃ at C-4''). nih.gov

| Compound | Solvent | Chemical Shift (δ) in ppm | Number of Protons | Multiplicity | Assignment |

|---|---|---|---|---|---|

| 7-Cyano-N-phenyl-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide nih.gov | CDCl₃ | 6.99 | 2H | s | Ar-H (H-2'', H-6'') |

| 3.89 | 3H | s | OCH₃ (C-4'') | ||

| 3.79 | 6H | s | OCH₃ (C-3'', C-5'') |

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For derivatives of this compound, the ¹³C NMR spectrum will show characteristic signals for the carbons of the trimethoxyphenyl ring and the methoxy groups. The isocyanate carbon (-N=C=O) also has a distinctive chemical shift.

In the case of 7-Cyano-N-phenyl-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide, the carbons of the trimethoxyphenyl moiety are readily identified. nih.gov The carbons at positions 3'' and 5'' are equivalent and appear as a single resonance, as do the carbons at 2'' and 6''. The carbon at position 4'' and the ipso-carbon at 1'' also have characteristic chemical shifts. The methoxy carbons also give rise to distinct signals.

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| 7-Cyano-N-phenyl-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide nih.gov | CDCl₃ | 153.78 | C-3'', C-5'' |

| 153.67 | C-4'' | ||

| 131.73 | C-1'' | ||

| 106.22 | C-2'', C-6'' | ||

| 61.20 | OCH₃ (C-4'') | ||

| 56.42 | OCH₃ (C-3'', C-5'') |

2D NMR Techniques for Regioselectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which is crucial for determining the regioselectivity and stereochemistry of complex molecules. longdom.orgmdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. core.ac.ukipb.pt

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in a molecule. core.ac.uk

HSQC experiments correlate proton signals with the signals of directly attached heteronuclei, typically ¹³C, providing unambiguous C-H bond correlations. arxiv.org

For instance, in the structural elucidation of complex derivatives, HMBC correlations can confirm the position of the 3,4,5-trimethoxyphenyl group relative to the rest of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. libretexts.orgpressbooks.pub The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds and functional groups.

For this compound and its derivatives, the most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O). This group exhibits a strong and sharp absorption in the region of 2280-2240 cm⁻¹. spectroscopyonline.com This peak is highly characteristic due to its intensity and its location in a spectral region where few other functional groups absorb. spectroscopyonline.com

Other important functional groups that can be identified include:

C-O stretching vibrations from the methoxy groups. libretexts.org

Aromatic C-H stretching vibrations.

Aromatic C=C stretching vibrations. libretexts.org

In derivatives where the isocyanate has reacted, for example to form a urethane (B1682113), the characteristic isocyanate peak will be absent, and new peaks corresponding to the urethane linkage (e.g., N-H and C=O stretching) will appear. spectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric stretch | 2280 - 2240 spectroscopyonline.com | Strong, Sharp |

| Aromatic C-H | Stretch | ~3100 - 3000 libretexts.org | Variable |

| Aliphatic C-H | Stretch | ~2960 - 2850 pressbooks.pub | Variable |

| Aromatic C=C | Stretch | ~1600, 1500 libretexts.org | Variable |

| C-O (methoxy) | Stretch | ~1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. dokumen.pub

For derivatives of this compound, mass spectrometry provides the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can reveal the presence of the trimethoxyphenyl moiety and other structural features. Common fragmentation pathways can involve the loss of methoxy groups or cleavage at various points in the molecule. d-nb.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a particularly valuable technique as it provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, which is a critical step in confirming the chemical formula of a new compound. researchgate.net For example, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

In the analysis of this compound derivatives, HRMS is used to confirm the proposed molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. udel.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of thermally labile and high molecular weight compounds, providing crucial information on molecular weight and structure through fragmentation analysis. mdpi.comub.edu For derivatives of this compound, such as ureas, amides, and other heterocyclic systems, ESI-MS offers a powerful tool for characterization.

Derivatization of molecules with moieties like the 3,4,5-trimethoxyphenyl group can influence their fragmentation patterns in mass spectrometry. In the analysis of various compounds containing this group, characteristic fragmentation behaviors have been observed. For instance, in the study of methoxylated flavonoids, the collision-induced fragmentation of deprotonated molecules leads to the loss of a methyl group, which is a characteristic fragmentation for monomethoxylated species. researchgate.net Polymethoxylated compounds, such as those with the 3,4,5-trimethoxy substitution, also exhibit predominant fragmentation through the loss of methyl groups. researchgate.net

In the context of urea (B33335) derivatives, which are common reaction products of isocyanates, high-resolution mass spectrometry (HRMS) with ESI is frequently used to confirm the molecular formula by providing the exact mass of the molecular ion. For example, the expected molecular ion for 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was confirmed by ESI-MS at an m/z corresponding to [M+H]⁺. mdpi.com

A database prediction for the ESI-MS of 1,1-dibutyl-3-(3,4,5-trimethoxyphenyl)urea provides expected adducts and their mass-to-charge ratios, which can be invaluable for identifying the compound in a sample.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 339.22783 |

| [M+Na]⁺ | 361.20977 |

| [M-H]⁻ | 337.21327 |

| [M+NH₄]⁺ | 356.25437 |

| [M+K]⁺ | 377.18371 |

| [M+H-H₂O]⁺ | 321.21781 |

| [M+HCOO]⁻ | 383.21875 |

| [M+CH₃COO]⁻ | 397.23440 |

Predicted ESI-MS adducts for 1,1-dibutyl-3-(3,4,5-trimethoxyphenyl)urea. uni.lu

While Electron Ionization (EI) is a harder ionization technique, the fragmentation patterns observed can sometimes offer complementary information. For pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety, EI-MS showed characteristic fragments, including the loss of methoxy groups and cleavage of the bond connecting the trimethoxyphenyl ring to the rest of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships of pharmacologically active compounds.

Several derivatives incorporating the 3,4,5-trimethoxyphenyl group have been successfully characterized using single-crystal X-ray diffraction. These studies reveal key structural features, including the conformation of the molecule and the nature of the intermolecular forces that stabilize the crystal lattice, such as hydrogen bonding and π-stacking interactions. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₉NO₄ |

| Formula weight | 325.35 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.2880(4) |

| b (Å) | 8.1030(9) |

| c (Å) | 28.460(3) |

| β (°) | 94.018(5) |

| Volume (ų) | 1676.6(3) |

| Z | 4 |

Crystallographic data for 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. researchgate.net

Similarly, the crystal structure of a triazole derivative, 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) -4H-1,2,4-triazol-3-yl)pyridine, was elucidated, revealing a non-planar molecular structure due to steric repulsion between the aromatic rings. nih.gov The study also detailed the hydrogen bonding interactions that link the molecules within the crystal lattice. nih.gov

In the case of urea derivatives, which are directly formed from isocyanates, X-ray crystallography has been used to study the hydrogen bonding patterns. N,N'-diaryl ureas often form a characteristic α-network assembled via N-H···O hydrogen bonds. researchgate.net The study of N-aryl-N′-4-nitrophenyl ureas showed that the hydrogen bond pattern can be influenced by the substituents on the phenyl rings, leading to either the typical urea tape structure or alternative hydrogen bonding with other acceptor groups like nitro groups. researchgate.net The crystal structure of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea revealed that the molecules are linked into one-dimensional chains through N-H···O hydrogen bonds. researchgate.net

The synthesis and X-ray structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate also provided valuable insights into the hydrogen-bonding network, where the water molecule plays a key role in linking three molecules of the compound. iucr.org

These examples underscore the power of X-ray crystallography in providing a definitive structural proof for derivatives of this compound, which is essential for rational drug design and understanding their mechanism of action at a molecular level.

Applications of 3,4,5 Trimethoxyphenyl Isocyanate in Medicinal and Supramolecular Chemistry

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry is a field dedicated to the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, govern the process of molecular recognition, where molecules selectively bind to one another. This principle is fundamental to many biological processes and is harnessed by chemists to design artificial systems with specific functions.

Receptor Synthesis for Anion Extraction

The design of synthetic receptors capable of selectively binding and extracting anions is a significant area of research in supramolecular chemistry. researchgate.net Anions are ubiquitous in biological and environmental systems, and the ability to selectively recognize them has applications in areas ranging from medical diagnostics to environmental remediation.

A prominent strategy in the design of neutral anion receptors involves the use of the urea (B33335) functional group. rsc.org The two N-H protons of the urea moiety are polarized and can act as effective hydrogen-bond donors, forming strong and directional interactions with anionic guests. rsc.orgresearchgate.net The synthesis of urea-based receptors is often straightforward, typically involving the reaction of a primary amine with an isocyanate. rsc.orgresearchgate.net This reaction provides a high-yield method for preparing both symmetrical and unsymmetrical urea derivatives. rsc.org

In this context, 3,4,5-Trimethoxyphenyl isocyanate can serve as a key building block. By reacting it with a molecule containing one or more primary amine groups, the 3,4,5-trimethoxyphenylurea unit can be readily incorporated into a larger supramolecular structure. The trimethoxyphenyl group itself can influence the receptor's properties, such as its solubility and its potential to engage in other non-covalent interactions, like π-stacking.

Research Findings:

Synthetic Porphyrins and Sensors

Porphyrins are a class of macrocyclic compounds that play vital roles in biology, most notably as the core of heme and chlorophyll. nih.gov Their unique electronic and photophysical properties, combined with their capacity for extensive synthetic modification, make them attractive candidates for the development of chemical sensors. nih.govmdpi.com

The functionalization of porphyrins is a key strategy for creating porphyrin-based sensors. By attaching specific recognition units to the porphyrin periphery, it is possible to design sensors that respond to the presence of a target analyte with a detectable change in their optical or electrochemical properties. A common approach involves the introduction of amino groups onto the porphyrin skeleton, creating an amino-functionalized porphyrin that can be further modified. mdpi.comresearchgate.net

The reaction between an amino-functionalized porphyrin and an isocyanate provides a direct route to porphyrin-urea conjugates. Theoretically, reacting an amino-porphyrin with this compound would yield a porphyrin appended with a 3,4,5-trimethoxyphenylurea group. This modification would introduce a potential anion-binding site (the urea group) directly onto the porphyrin scaffold. The binding of an anion to this urea moiety could perturb the electronic structure of the porphyrin, leading to a change in its absorption or fluorescence spectrum, thus forming the basis of a sensor.

Research Findings:

The synthesis of amino-functionalized porphyrins is well-established, with methods available to introduce amino groups at either the β-pyrrolic positions or the meso-phenyl positions of the macrocycle. researchgate.net The subsequent reaction to form ureas is a standard transformation in organic chemistry. commonorganicchemistry.comorganic-chemistry.org Porphyrin-based sensors have been developed for a variety of analytes. For instance, meso-tetrakis(3,4,5-trimethoxyphenyl)porphyrin and its metal complexes have been investigated for their ability to detect gases like NO₂. The adsorption of the gas molecule onto the porphyrin derivative leads to a notable red-shift in the optical spectrum, providing a clear signal for detection. While the direct synthesis of a porphyrin-based sensor using this compound is not explicitly detailed in the reviewed literature, the modular nature of porphyrin synthesis and the principles of supramolecular sensing suggest this as a viable and promising strategy for creating new anion-responsive chromogenic or fluorogenic sensors.

Advanced Analytical and Monitoring Techniques for Isocyanate Chemistry

In Situ Spectroscopic Monitoring of Isocyanate Reactions

In situ, or in-process, spectroscopic monitoring has revolutionized the understanding of isocyanate reactions by allowing chemists to observe molecular changes as they happen, without the need for sampling.

Inline Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring isocyanate reactions in real-time. mt.comyoutube.com This technique utilizes a probe inserted directly into the reaction vessel, which measures the infrared spectrum of the reacting mixture at set intervals. mt.com The key to this method's utility in isocyanate chemistry is the strong and distinct absorption band of the isocyanate functional group (–N=C=O) in the mid-infrared region, typically appearing between 2250 and 2285 cm⁻¹. researchgate.net

As the reaction proceeds and the isocyanate is consumed, the intensity of this characteristic peak decreases. researchgate.net By tracking the change in the peak's area or height over time, it is possible to monitor the reaction's progression, calculate the rate of conversion, and accurately determine the reaction's endpoint. mt.comresearchgate.net This real-time data allows for precise control over reaction parameters, ensuring consistent product quality and minimizing the presence of unreacted isocyanates. mt.com The use of attenuated total reflectance (ATR) probes is common, providing high-quality spectra even in highly absorbing or scattering reaction mixtures. mt.comresearchgate.net

Key Research Findings from Inline FTIR Spectroscopy:

| Parameter Monitored | Observation | Significance |

| Isocyanate Peak (2250-2285 cm⁻¹) | Decrease in intensity over time | Direct measure of isocyanate consumption and reaction progression. researchgate.net |

| Urethane (B1682113) Linkage Bands | Increase in intensity over time | Confirmation of product formation. paint.org |

| Reaction Endpoint | Plateauing of the isocyanate peak intensity | Indicates the completion of the reaction. mt.com |

| Intermediate Formation | Appearance and disappearance of transient peaks | Provides mechanistic insights into the reaction pathway. mt.com |

Chromatographic Methods for Product Analysis and Purity Assessment

Chromatographic techniques are indispensable for the detailed analysis of the final products of isocyanate reactions, allowing for the separation, identification, and quantification of various components in a mixture.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for analyzing isocyanate-derived products. astm.orgnih.gov In many cases, isocyanates are first derivatized to more stable compounds, such as ureas, by reacting them with an amine like di-n-butylamine (DBA), before analysis. nih.govdiva-portal.org The resulting derivatives are then separated by liquid chromatography and detected by mass spectrometry.

LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for the detection and quantification of trace amounts of isocyanates and their byproducts. astm.orgresearchgate.net This is particularly important for ensuring that residual isocyanate levels in final products meet regulatory standards. nih.gov The technique can be used to analyze a wide range of mono- and diisocyanates and can also screen for the presence of oligomers. astm.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of isocyanate-related compounds. researchgate.netmdpi.com Similar to LC-MS, derivatization is often employed to make the analytes suitable for GC analysis. mdpi.comnih.gov For instance, isocyanates can be hydrolyzed to their corresponding amines and then derivatized before being introduced into the GC-MS system. researchgate.netmdpi.com

GC-MS is particularly useful for the analysis of volatile and thermally stable derivatives. nih.gov The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. researchgate.net This method has been successfully applied to determine residual diisocyanates and their related diamines in various materials. mdpi.com However, it's important to note that isocyanates themselves can be reactive under GC conditions and may react with moisture to form amines. reddit.com

Comparison of Chromatographic Methods:

| Technique | Principle | Derivatization | Typical Analytes | Advantages |

| LC-MS | Separation based on polarity, detection by mass. | Often derivatized with amines (e.g., DBA) to form stable ureas. nih.govdiva-portal.org | Isocyanate-urea derivatives, oligomers. astm.orgresearchgate.net | High sensitivity and selectivity, suitable for a wide range of isocyanates. astm.orgresearchgate.net |

| GC-MS | Separation based on volatility, detection by mass. | Can involve hydrolysis to amines followed by derivatization. researchgate.netmdpi.com | Volatile and thermally stable derivatives, residual diamines. mdpi.com | Provides detailed structural information, good for volatile compounds. researchgate.net |

Quantitative Analysis of Isocyanate Concentration

Accurate quantification of isocyanate concentration is crucial for both reaction monitoring and final product quality control. Several methods are employed for this purpose.

One common approach involves a titrimetric method where the isocyanate is reacted with an excess of a standard solution of a primary or secondary amine, such as di-n-butylamine. nih.gov The unreacted amine is then back-titrated with a standard acid solution. nih.gov While effective, this method can be time-consuming.

Spectroscopic methods, particularly FTIR, can also be used for quantitative analysis. paint.orgpaint.org By creating a calibration curve that plots the absorbance of the isocyanate peak at 2270 cm⁻¹ against known concentrations of the isocyanate, the concentration in an unknown sample can be determined. paint.org This allows for a rapid and non-destructive way to quantify isocyanate content.

Chromatographic techniques like LC-MS and GC-MS are also inherently quantitative. nih.govmdpi.com By using internal or external standards and generating calibration curves, these methods can provide precise and accurate measurements of isocyanate concentrations, even at very low levels. astm.orgnih.govepa.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Isocyanate Transformations

The transformation of isocyanates is a cornerstone of polymer and synthetic chemistry, with catalysts playing a pivotal role in controlling reaction rates, selectivity, and product structure. While research on catalysts specifically for 3,4,5-Trimethoxyphenyl isocyanate is nascent, the broader field of isocyanate catalysis offers a clear roadmap for future exploration. The primary goal is to develop catalytic systems that can precisely modulate the reactivity of the isocyanate group in this specific molecule, enabling controlled synthesis of well-defined products.

Current research in the broader field focuses on several key transformations where novel catalysts are being applied, and which are highly relevant for this compound. One major area is the cyclotrimerization of isocyanates to form highly stable isocyanurate rings, which can be used to create cross-linked materials with enhanced thermal and chemical resistance. nih.govtue.nl Another critical reaction is the formation of urethanes through the reaction of isocyanates with alcohols, a fundamental process in polyurethane chemistry. researchgate.net The development of catalysts for the reaction of isocyanates with water to form ureas is also an active area of investigation. researchgate.net

Future research will likely focus on applying and adapting newly developed catalyst systems to this compound. This includes Lewis basic catalysts and metal-containing compounds that can offer alternatives to traditional organotin catalysts. nih.govtue.nlresearchgate.net The electronic nature of the trimethoxy-substituted phenyl ring may influence its reactivity and interaction with catalysts, presenting a unique area for investigation. Understanding these interactions will be key to unlocking the full synthetic potential of the compound.

Table 1: Emerging Catalytic Systems for Isocyanate Reactions

| Catalyst Class | Transformation Catalyzed | Potential Application for this compound | Research Focus |

| Carboxylate Salts (e.g., Potassium Acetate) | Cyclotrimerization (Isocyanurate formation) | Creation of thermally stable, cross-linked polymers (polyisocyanurates) incorporating the trimethoxyphenyl moiety. | Investigating the mechanism, which may involve the formation of deprotonated amide species as the active catalyst. nih.gov |

| Tertiary Amines (e.g., DABCO) | Urethane (B1682113) formation, Urea (B33335) formation | Controlled synthesis of novel polyurethanes and polyureas with specific functionalities derived from the trimethoxy groups. | Optimizing selectivity between the isocyanate-alcohol and isocyanate-water reactions. researchgate.net |

| Organometallic Compounds (non-tin) | Urethane formation | Developing environmentally benign and highly selective catalysts for polyurethane synthesis. | Exploring metals like zirconium and bismuth as alternatives to traditional tin catalysts. |

| N-Heterocyclic Carbenes (NHCs) | Various (Urethane, Amide formation) | Precise control over complex synthetic transformations to create advanced materials and pharmaceutical intermediates. | Expanding the scope of NHC-catalyzed reactions for isocyanates. |

Development of New Synthetic Pathways for Complex this compound Derivatives

The development of novel synthetic pathways is crucial for leveraging this compound as a precursor for more complex molecules. The compound's isocyanate group serves as a highly reactive electrophilic "handle," allowing the pharmacologically important 3,4,5-trimethoxyphenyl scaffold to be readily attached to a wide array of nucleophilic molecules. This strategy opens the door to creating diverse molecular architectures for applications in medicine and materials.

A key strategy involves the reaction of this compound with compounds containing active hydrogen atoms, such as amines, alcohols, and hydrazides. For example, a straightforward pathway to complex derivatives is the reaction with acyl hydrazides to form the corresponding semicarbazides. acs.org This reaction proceeds by dissolving a hydrazide in a suitable solvent like toluene, followed by the addition of the isocyanate to yield the target semicarbazide (B1199961) derivative. acs.org This modular approach allows for the synthesis of large libraries of compounds by simply varying the structure of the nucleophilic partner.

Future research will focus on expanding the repertoire of nucleophiles and reaction conditions to build increasingly complex and functionally diverse derivatives. This includes multicomponent reactions (MCRs), where this compound can be combined with two or more other reactants in a single step to rapidly generate molecular complexity. semanticscholar.org Such pathways are highly efficient and align with the principles of green chemistry. The ultimate goal is to establish a versatile synthetic toolbox that allows for the rational design and construction of novel molecules based on the this compound core.

Table 2: Synthetic Pathways for this compound Derivatives

| Reactant (Nucleophile) | Derivative Class Formed | General Reaction | Significance of Pathway |

| Alcohols (R'-OH) | Carbamates (Urethanes) | (TMP)-NCO + R'-OH → (TMP)-NH-CO-OR' | Fundamental for creating polyurethane materials and prodrugs where the trimethoxyphenyl moiety is linked via a carbamate (B1207046) bond. |

| Amines (R'-NH₂) ** | Ureas | (TMP)-NCO + R'-NH₂ → (TMP)-NH-CO-NH-R' | Creates stable urea linkages, widely used in drug discovery to connect different pharmacophores. |

| Acyl Hydrazides (R'-CO-NHNH₂) ** | Semicarbazides | (TMP)-NCO + R'-CO-NHNH₂ → (TMP)-NH-CO-NHNH-CO-R' | Provides a direct route to semicarbazide derivatives, a class of compounds with recognized biological activities. acs.org |

| Water (H₂O) | Symmetric Diaryl Urea | 2 (TMP)-NCO + H₂O → (TMP)-NH-CO-NH-(TMP) + CO₂ | A potential side reaction but also a pathway to symmetrical urea dimers with potential applications as ligands or building blocks. researchgate.net |

| Multiple Components | Complex Heterocycles | (TMP)-NCO + A + B → Complex Product | Enables rapid assembly of complex molecular structures in a single step, offering high efficiency for creating compound libraries. semanticscholar.org |

Advanced Computational Modeling and Machine Learning in Reaction Prediction and Design

The fields of computational chemistry and machine learning (ML) are revolutionizing how chemical reactions are understood, predicted, and optimized. For isocyanates, these advanced tools are being deployed to accelerate research and development, from predicting reaction outcomes to designing new materials. patsnap.com While much of this work has been demonstrated on commodity isocyanates, the methodologies are directly transferable to specialty chemicals like this compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are being used to investigate the intrinsic reactivity of isocyanates. These methods can determine electronic properties, such as electron affinity, which correlate with the isocyanate's reactivity towards nucleophiles like polyols. nih.govfrontiersin.org This understanding allows for a rational choice of reactants and conditions to achieve desired outcomes in, for example, polyurethane synthesis. frontiersin.org

Concurrently, machine learning is emerging as a powerful tool for data-driven discovery. Neural network models are being trained on vast datasets of published organic reactions to predict suitable reaction conditions (catalyst, solvent, temperature) for a given transformation. nih.govchemintelligence.com Other ML applications include forecasting reaction kinetics, optimizing process parameters for efficiency and quality control, and predicting the physical properties of the resulting polymers. patsnap.comresearchgate.netrsc.org For this compound, these predictive models could be used to rapidly identify optimal conditions for its transformation into novel derivatives or polymers, significantly reducing the experimental effort required.

Table 3: Computational and Machine Learning Approaches in Isocyanate Chemistry

| Methodology | Application | Relevance for this compound | Key Findings / Goals |

| Quantum Mechanics (DFT) | Reactivity Prediction | Calculating the electron affinity and other electronic parameters to predict its reactivity in polymerization and synthetic reactions. | Electron affinity of the isocyanate group is a key parameter influencing reaction kinetics and final material properties. nih.govfrontiersin.org |

| Machine Learning (Neural Networks) | Reaction Condition Prediction | Predicting optimal catalysts, solvents, and temperatures for novel reactions involving this isocyanate without extensive experimentation. | Models trained on large databases can predict a full set of reaction conditions with high accuracy. nih.govchemintelligence.com |

| Machine Learning (Regression Models) | Process Optimization | Developing models to forecast reaction profiles (e.g., temperature, viscosity) to optimize the synthesis of polymers. | ML algorithms can analyze real-time data to increase yield and reduce energy consumption in isocyanate production. patsnap.comresearchgate.net |

| Machine Learning (Property Prediction) | Materials Design | Predicting the functional properties (e.g., drug release kinetics) of novel materials synthesized from this isocyanate. | ML can serve as a valuable tool for predicting material properties, saving time and cost in experimental work. rsc.org |

Targeted Drug Discovery and Development Based on the this compound Scaffold

The 3,4,5-trimethoxyphenyl (TMP) group is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.com It is a key pharmacophoric element in natural tubulin polymerization inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4, which interfere with microtubule dynamics in cancer cells. nih.govcardiff.ac.uk Consequently, the TMP moiety is a major focus for the design of new anticancer agents. This compound represents a highly valuable chemical tool, providing a direct route to incorporate this potent scaffold into novel molecular frameworks to generate next-generation therapeutic candidates.

The strategy involves using the isocyanate function to link the TMP scaffold to other molecules, creating hybrid structures with potentially enhanced or novel mechanisms of action. Research has demonstrated the effectiveness of TMP-containing compounds against a range of cancer-related targets. For instance, derivatives have been developed that act as tubulin polymerization inhibitors, multi-kinase inhibitors, and agents that induce apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov Chalcones featuring the TMP motif have even been shown to inhibit the oncogenic K-Ras signaling pathway. nih.gov

Future drug discovery efforts will harness this compound to synthesize libraries of new chemical entities for biological screening. By reacting it with diverse amine- or alcohol-containing fragments, researchers can rapidly explore new chemical space. The goal is to develop targeted agents with improved efficacy and selectivity against various cancer cell lines and other diseases.

Table 4: Drug Discovery Research Based on the 3,4,5-Trimethoxyphenyl (TMP) Scaffold

| Compound Class | Example(s) | Biological Target / Activity | Relevance of this compound |

| Pyrrolizine Derivatives | Benzamide derivatives (16a, 16b, 16d) | Tubulin polymerization inhibition, multi-kinase inhibition, induction of apoptosis. nih.gov | Provides a synthon to attach the TMP moiety via a stable amide-like linkage (after conversion). |

| Thiazole-Pyrimidine Hybrids | Compounds 4a, 4b, 4h | Antiproliferative activity against various cancer cell lines (e.g., NSCL, colorectal, breast). mdpi.combohrium.com | Can be used to build the urea or carbamate-linked portion of more complex hybrid molecules. |

| Chalcones | 4'-nitro-3,4,5-trimethoxyphenyl derivative (1) | Mislocalization of K-Ras from the plasma membrane, inhibition of oncogenic K-Ras signaling. nih.gov | Serves as a key starting material for the amine precursor to the isocyanate, or for building blocks to react with the isocyanate. |

| 1,2,4-Triazole Derivatives | 3',4',5'-trimethoxybenzoyl-1H- patsnap.comresearchgate.netnih.gov-triazoles | Inhibition of tubulin polymerization, antivascular activity. cardiff.ac.uk | Can be used to introduce the TMP group onto a pre-formed heterocyclic core containing a nucleophilic site. |

| Semicarbazides | Nitro-substituted semicarbazides (4c, 4d) | Anticancer activity against glioma cells (U87), antioxidant potential. acs.org | Direct reactant with a hydrazide to form the semicarbazide linkage, incorporating the TMP scaffold. acs.org |

Applications in Advanced Materials Science (excluding direct material properties)